

Analytical Comparison Guide: Quantification of 5-Methyl-1H-indazol-3-amine

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Compound of Interest

Compound Name: 5-Methyl-1H-indazol-3-amine

CAS No.: 88805-94-1

Cat. No.: B1358451

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Chemical Profile & Analytical Challenges

5-Methyl-1H-indazol-3-amine (also known as 3-amino-5-methylindazole) functions primarily as a scaffold for urea- or amide-linked kinase inhibitors. Its quantification is critical in two contexts: Assay/Purity (as a raw material) and Trace Analysis (as a potential genotoxic impurity in final drug substances).

Property	Value / Description	Analytical Implication
Molecular Formula	C ₈ H ₉ N ₃	MW: 147.18 g/mol
Basicity (pKa)	~3.5 (3-NH ₂) & ~10 (Indazole NH)	Amphoteric nature requires pH control. The 3-amino group on the indazole ring is less basic than typical anilines due to amidine-like resonance.
UV Chromophore	λ _{max} ~245 nm, ~298 nm	Strong absorbance allows for sensitive UV detection.
Solubility	DMSO, Methanol; Low in Water	Requires organic modifiers in sample diluents.
Polarity (LogP)	~1.3 (Predicted)	Retains well on C18 phases; amenable to Reversed-Phase LC.

Comparative Analysis of Methods

The choice of method depends on the "Fit-for-Purpose" criteria: High-Performance Liquid Chromatography with UV Detection (HPLC-UV) is the gold standard for routine QC, while Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is required for trace impurity profiling.

Method Selection Matrix

Feature	Method A: HPLC-UV/DAD	Method B: LC-MS/MS	Method C: HPTLC
Primary Application	Raw Material Assay, Purity Profiling (>0.05%)	Trace Impurity Quantification (<10 ppm), Bioanalysis	Rapid Screening, Reaction Monitoring
Sensitivity (LOD)	~0.5 µg/mL	~1–5 ng/mL	~10 µg/mL
Selectivity	Moderate (Relies on separation)	High (Mass-based discrimination)	Low
Cost per Sample	Low	High	Very Low
Throughput	20–30 mins/sample	5–10 mins/sample	Parallel processing (multiple samples/plate)

Detailed Experimental Protocols

Method A: HPLC-UV (The QC Workhorse)

Recommended for purity assessment of the starting material.

Rationale: The use of a buffered acidic mobile phase (pH 2.5–3.0) ensures the protonation of the 3-amino group, preventing peak tailing caused by interaction with silanol groups on the column stationary phase.

Protocol:

- Column: C18 End-capped (e.g., Agilent Zorbax Eclipse Plus, 150 x 4.6 mm, 3.5 µm).
- Mobile Phase A: 10 mM Potassium Phosphate buffer (pH 3.0 with Orthophosphoric acid).
- Mobile Phase B: Acetonitrile (ACN).[\[1\]](#)
- Gradient:
 - 0–2 min: 5% B (Isocratic hold)

- 2–15 min: 5% → 60% B (Linear ramp)
- 15–18 min: 60% → 90% B (Wash)
- 18–22 min: 5% B (Re-equilibration)
- Flow Rate: 1.0 mL/min.
- Detection: UV at 254 nm (primary) and 300 nm (secondary identification).
- Column Temp: 30°C.
- Injection Volume: 10 µL.

System Suitability Criteria (Self-Validating):

- Tailing Factor: < 1.5 (Critical for amine quantification).
- Resolution: > 2.0 between **5-Methyl-1H-indazol-3-amine** and its regioisomer (3-methyl-1H-indazol-5-amine) if present.
- RSD (n=6): < 1.0% for peak area.

Method B: LC-MS/MS (Trace Impurity & Bioanalysis)

Recommended for quantifying this compound as an impurity in drug substances or in plasma.

Rationale: Electrospray Ionization (ESI) in positive mode is highly efficient for 3-aminoindazoles due to the easily protonated exocyclic amine. MRM (Multiple Reaction Monitoring) ensures specificity even in complex matrices.

Protocol:

- Instrument: Triple Quadrupole MS coupled with UHPLC.[2]
- Column: C18 Core-Shell (e.g., Phenomenex Kinetex, 50 x 2.1 mm, 1.7 µm).
- Mobile Phase A: 0.1% Formic Acid in Water.[3]

- Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
- Gradient: Fast ramp (5% to 95% B in 3 minutes).
- Ion Source: ESI Positive (+).
- MRM Transitions:
 - Quantifier:m/z 148.2 → 131.1 (Loss of NH₃, characteristic of primary amines).
 - Qualifier:m/z 148.2 → 77.0 (Aromatic ring fragment).
 - Qualifier:m/z 148.2 → 105.1.

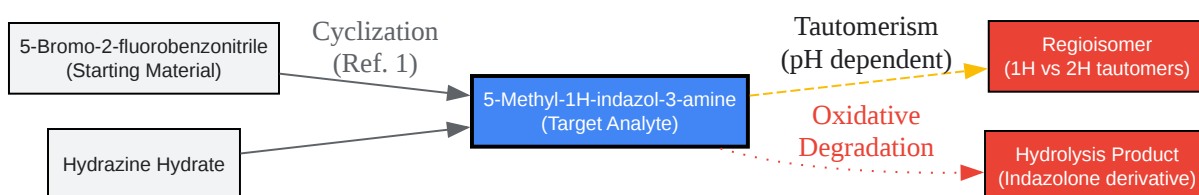
Data Processing:

- Linearity: 1 ng/mL to 1000 ng/mL.
- Internal Standard: Use **5-Methyl-1H-indazol-3-amine-d3** (deuterated) or a structural analog like 5-Chloro-1H-indazol-3-amine.

Visualizations

Diagram 1: Impurity & Degradation Pathway

This diagram illustrates the synthesis origin and potential degradation routes that the analytical method must resolve.

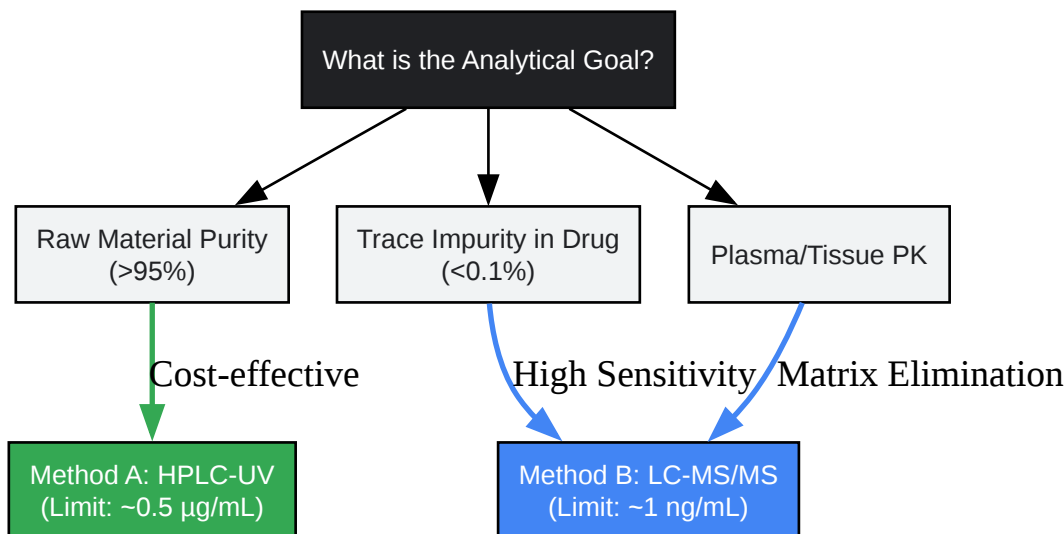


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Caption: Synthesis pathway from fluorobenzonitrile precursors and potential degradation impurities (tautomers and hydrolysis products) requiring chromatographic resolution.

Diagram 2: Analytical Decision Workflow

A logic gate for selecting the appropriate quantification technique.



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Caption: Decision tree for selecting HPLC-UV versus LC-MS/MS based on the required sensitivity and sample matrix.

References

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Sources

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